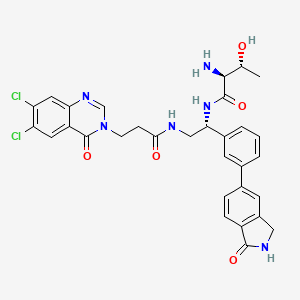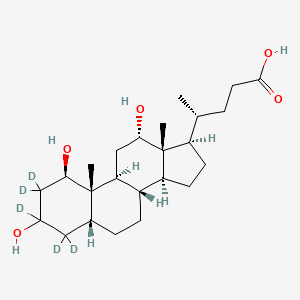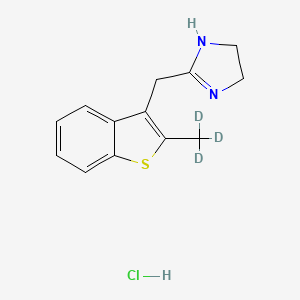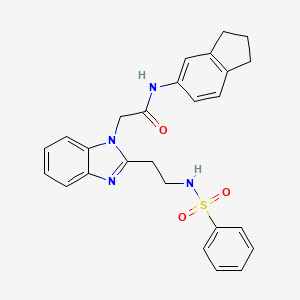
NOD2 antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NOD2 antagonist 1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature and patents. Generally, the synthesis involves:
- Formation of the core structure through cyclization reactions.
- Functionalization of the core structure with various substituents.
- Final coupling reactions to introduce specific functional groups that enhance the compound’s activity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
- Scaling up the reaction conditions.
- Utilizing continuous flow reactors for efficient production.
- Implementing purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: NOD2 antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
NOD2 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NOD2 signaling pathway and its role in various chemical reactions.
Biology: Investigated for its effects on immune cell function and cytokine production.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as Crohn’s disease and Blau syndrome.
Industry: Utilized in the development of new drugs targeting the NOD2 pathway and related inflammatory conditions
Wirkmechanismus
NOD2 antagonist 1 exerts its effects by inhibiting the NOD2 receptor, which is an intracellular pattern recognition receptor. Upon binding to its ligand, muramyl dipeptide, NOD2 activates downstream signaling pathways, including nuclear factor-kappa B and mitogen-activated protein kinases. By inhibiting NOD2, this compound prevents the activation of these pro-inflammatory pathways, thereby reducing the secretion of cytokines and other inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
NOD1 Antagonists: Similar to NOD2 antagonist 1, NOD1 antagonists inhibit the NOD1 receptor, which also plays a role in immune response.
Benzimidazole Diamides: These compounds have been identified as selective inhibitors of the NOD2 signaling pathway and exhibit similar inhibitory effects on cytokine production.
Uniqueness: this compound is unique in its high selectivity and potency for the NOD2 receptor, making it a valuable tool for studying the NOD2 signaling pathway and its role in inflammatory diseases. Its ability to inhibit multiple pro-inflammatory cytokines sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C26H26N4O3S |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
2-[2-[2-(benzenesulfonamido)ethyl]benzimidazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C26H26N4O3S/c31-26(28-21-14-13-19-7-6-8-20(19)17-21)18-30-24-12-5-4-11-23(24)29-25(30)15-16-27-34(32,33)22-9-2-1-3-10-22/h1-5,9-14,17,27H,6-8,15-16,18H2,(H,28,31) |
InChI-Schlüssel |
HJPTWQSPMIUUCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3CCNS(=O)(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


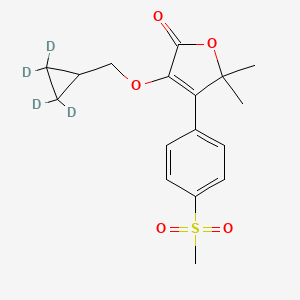
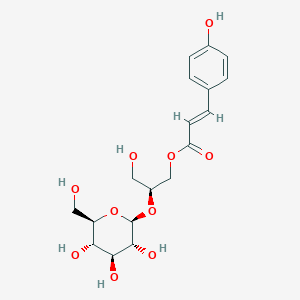
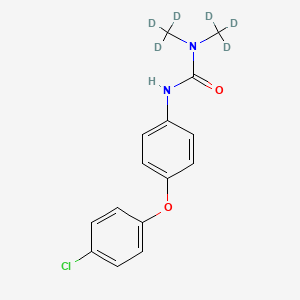
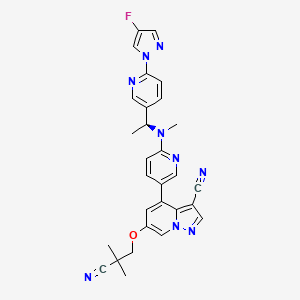
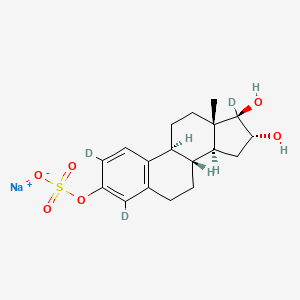

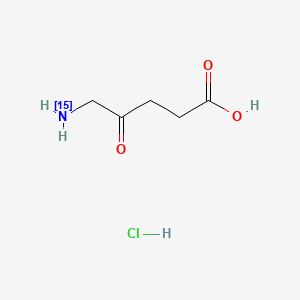

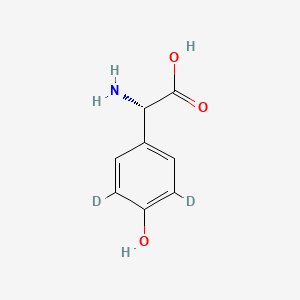
![methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12413901.png)
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate](/img/structure/B12413905.png)
